Product packaging for Methiazole(Cat. No.:CAS No. 108579-67-5)

Methiazole

Cat. No.: B10762528
CAS No.: 108579-67-5
M. Wt: 265.33 g/mol
InChI Key: SXJIZQPZESTWLD-UHFFFAOYSA-N
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Description

Methiazole is a synthetic organic compound belonging to the thiazole class, recognized for its significant potential in biochemical and pharmacological research. Its core structure, featuring a five-membered ring containing both sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. The primary research value of this compound lies in its role as a key intermediate in the synthesis of more complex heterocyclic compounds and its investigation as a modulator of various cellular processes. Preliminary studies suggest its potential application in exploring antimicrobial and anti-inflammatory pathways, making it a compound of interest for developing novel therapeutic strategies. Researchers utilize this compound to study its mechanism of action, which is hypothesized to involve the inhibition of specific enzymatic targets, such as cyclooxygenase (COX) or other inflammatory mediators, though its precise molecular interactions are an active area of investigation. This high-purity compound is essential for in vitro assays, target validation, and structure-activity relationship (SAR) studies, providing valuable insights for drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O2S B10762528 Methiazole CAS No. 108579-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Derivatization of Methiazole

Classical and Contemporary Methiazole (B73) Synthesis Methodologies

The synthesis of this compound (PubChem CID 1349907) has evolved over time, with various methodologies developed to improve efficiency and scalability.

Condensation-Based Synthetic Routes

One of the classical approaches to synthesizing this compound involves condensation reactions. Early methods included reacting aminoacetaldehyde diethyl acetal (B89532) with methyl isothiocyanate or reacting thiocyanic acid with N-substituted amino acetals. iarc.frnih.gov More contemporary condensation-based routes utilize methylamino acetaldehyde (B116499) ethylene (B1197577) acetal and ammonium (B1175870) thiocyanate (B1210189) as raw materials. This reaction is typically carried out under acidic conditions, often in the presence of an acid catalyst and a phase transfer catalyst. google.comgoogle.com After the condensation is complete, the product can be extracted using an organic solvent, dried, and concentrated to obtain crude this compound. Further purification steps, such as heating and dissolving the crude product in a solvent followed by decolorization with activated carbon and filtration, yield refined this compound. google.comgoogle.com An alternative condensation method involves the reaction of methylamino acetaldehyde ethylene acetal with a potassium thiocyanate aqueous solution under acidic conditions. google.com

Process Optimization and Scalable Synthesis Strategies

Significant efforts have been directed towards optimizing the synthesis of this compound (PubChem CID 1349907) to achieve scalable and industrially viable processes. The condensation reaction using methylamino acetaldehyde ethylene acetal and ammonium thiocyanate with an acid catalyst and a phase transfer catalyst is described as a simple and convenient preparation method suitable for industrial production. google.comgoogle.com The base hydrolysis route starting from an imidazole (B134444) carboxylate has also been highlighted as an efficient method for scalable synthesis, with studies employing the Quality by Design (QbD) concept to ensure process robustness. acs.orgresearchgate.net Process optimization often involves carefully controlling reaction parameters such as temperature, reaction time, catalyst type and concentration, and the ratio of reactants to maximize yield and purity. google.comgoogle.comacs.org

This compound Derivative Synthesis and Structural Modifications

The modification of the this compound (PubChem CID 1349907) structure through derivatization has been explored to investigate new compounds with altered properties.

Synthesis of Selenated this compound Analogues

Selenated analogues of this compound (PubChem CID 1349907), such as methyl selenoimidazole (MSeI), have been synthesized. nih.govnih.govacs.orgscilit.com These analogues involve the replacement of the sulfur atom in this compound with a selenium atom. nih.govacs.orgscilit.comcore.ac.uk The synthesis and characterization of MSeI and other organoselenium compounds bearing the N-methylimidazole pharmacophore have been described. nih.govacs.org Unlike this compound, which primarily exists in the thione form, the selenium analogue MSeI tends to exist in a selenol form, which can undergo spontaneous oxidation in air to form the corresponding diselenide. nih.govacs.org The reduction of this diselenide can regenerate the selenol. nih.govacs.org

Investigation of Thiol-Thione Tautomerism in this compound

This compound exhibits thiol-thione tautomerism, existing in equilibrium between the 2-thione form and the 2-thiol (or 2-mercapto) form. mdpi.comirb.hr

The tautomeric forms of this compound can be represented as follows:

Thione form: 1-methyl-1,3-dihydro-1H-imidazole-2-thione

Thiol form: 2-mercapto-1-methyl-1H-imidazole

Research indicates that the thione form is the predominant species in this tautomeric equilibrium. irb.hrresearchgate.netias.ac.in Computational studies, such as those using DFT analysis, support the greater stability of the thione form compared to the thiol form. mdpi.com For example, B3LYP/6–311+G (d,p) calculations have shown the thione form to be significantly lower in energy. mdpi.com Spectroscopic studies, including UV-Vis and NMR spectroscopy, have been used to investigate this tautomerism and the influence of solvents and pH on the equilibrium. irb.hr While some studies suggested solvent independence for similar compounds, NMR studies have established the almost exclusive predominance (99-100%) of the thione form in polar aprotic solvents like DMSO and nonpolar solvents like chloroform (B151607). irb.hr

The thione moiety and the presence of a free N-H group have been indicated as important factors related to the biological activity of this compound and its analogues, particularly in the inhibition of peroxidases. researchgate.netias.ac.inresearchgate.net

Characterization and Profiling of this compound-Related Substances

Characterization and profiling of this compound and its related substances are crucial, especially in the context of research-grade compounds and pharmaceutical applications. Techniques such as 1H NMR, 13C NMR, IR, MASS, and HPLC are commonly employed for complete characterization. daicelpharmastandards.com

Identification of Synthetic Impurities and Degradation Products

During the synthesis, storage, and purification of this compound, various impurities and degradation products can form. daicelpharmastandards.comclearsynth.com These can affect the quality, stability, and potential biological safety of the compound. daicelpharmastandards.comclearsynth.com

Synthetic impurities can arise from the starting materials or side reactions during the synthesis process. Examples of reported impurities include 1-methyl-(2-methylthio)-1H-imidazole (also known as methimazole (B1676384) impurity C) and methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)). mdpi.com Impurity C has been reported as a process impurity, while the disulfide can be formed through oxidation. mdpi.com Nitrosamine impurities can also form, potentially due to contamination in raw materials, solvents, or cross-contamination. daicelpharmastandards.com

Degradation products can result from the instability of this compound under certain conditions. Oxidative and hydrolytic conditions are known to cause degradation. daicelpharmastandards.comnih.gov For instance, pure this compound dissolved in water can be oxidized at the thione moiety and undergo hydrolysis of the imidazole ring, forming non-ultraviolet active degradation products. nih.gov Carbimazole (B1668351), a prodrug of this compound, is particularly susceptible to hydrolytic degradation, yielding this compound, and oxidative degradation, forming a sulfoxide (B87167) degradation product. nih.gov

Examples of identified impurities and degradation products include:

Methimazole Impurity C (1-Methyl-(2-methylthio)-1H-imidazole) mdpi.com

Methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)) mdpi.com

Nitrosamine methimazole impurities daicelpharmastandards.com

Degradation products from oxidative and hydrolytic conditions daicelpharmastandards.comnih.gov

Methimazole EP Impurity A (C₅H₁₃NO₂) clearsynth.com

Methimazole EP Impurity B (C₄H₆N₂) clearsynth.com

Methimazole EP Impurity C (C₅H₈N₂S) clearsynth.com

Methimazole N-glucuronide (C₁₀H₁₆N₂O₆S) clearsynth.com

N-nitroso Methimazole (C₄H₅N₃OS) clearsynth.com

Methodologies for Impurity Control and Analysis in Research-Grade Compounds

Controlling and monitoring impurities in research-grade this compound is essential to ensure the reliability and reproducibility of research findings. daicelpharmastandards.com Various analytical methodologies are employed for the identification, characterization, and quantification of this compound and its related substances.

Chromatographic techniques are widely used for the analysis of this compound and its impurities. High-performance liquid chromatography (HPLC) is a common method, often coupled with detectors such as UV-Vis or mass spectrometry (HPLC-MS/MS). iarc.frresearchgate.netresearchgate.netnih.govijpbs.com Reversed-phase HPLC with UV detection is a frequently reported method. iarc.fr Ultra-performance liquid chromatography (UPLC) coupled with Quadrupole time-of-flight tandem mass spectrometry (Q-TOF MS/MS) has been utilized to identify degradation products. daicelpharmastandards.com High-performance thin-layer chromatography (HPTLC) is another chromatographic technique applied for the determination of this compound and its stability studies. ijpbs.com Gas chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), has also been used for this compound analysis, often involving derivatization. iarc.frnih.gov

Spectroscopic methods play a vital role in the characterization of this compound and its impurities. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). daicelpharmastandards.comiarc.frmdpi.com UV-Vis spectrophotometry is also used for analysis. iarc.frresearchgate.net

Other analytical techniques mentioned for this compound analysis include capillary zone electrophoresis with ultraviolet detection and micellar electrokinetic chromatography. iarc.fr Electrochemical methods, such as voltammetry, have also been applied. researchgate.net

For research-grade compounds, comprehensive characterization data, including spectroscopic and chromatographic purity data (e.g., HPLC purity), are typically provided. daicelpharmastandards.com Certificate of Analysis (CoA) from compliant analytical facilities often include this data. daicelpharmastandards.com

Manufacturers and suppliers of this compound impurities and labeled standards play a role in providing reference materials for quality control and analytical method validation in research. daicelpharmastandards.comsynzeal.com

Here is a table summarizing some analytical techniques used:

Analytical TechniqueApplication in this compound Analysis
High-Performance Liquid Chromatography (HPLC)Quantification, purity analysis, separation of impurities and degradation products. iarc.frresearchgate.netresearchgate.netijpbs.com
HPLC-Mass Spectrometry (HPLC-MS/MS)Sensitive detection and quantification, identification of related substances. iarc.frnih.gov
Ultra-Performance Liquid Chromatography (UPLC)-Q-TOF MS/MSIdentification of degradation products. daicelpharmastandards.com
High-Performance Thin-Layer Chromatography (HPTLC)Determination and stability studies. ijpbs.com
Gas Chromatography (GC)Analysis, often with derivatization. iarc.frnih.gov
Infrared (IR) SpectroscopyStructural characterization. daicelpharmastandards.comiarc.frmdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization (¹H NMR, ¹³C NMR). daicelpharmastandards.comiarc.frmdpi.com
Mass Spectrometry (MS)Structural characterization, identification of related substances. daicelpharmastandards.comiarc.frmdpi.com
UV-Vis SpectrophotometryQuantification and spectroscopic studies. iarc.frresearchgate.net
Capillary Zone ElectrophoresisAnalysis. iarc.fr
Micellar Electrokinetic ChromatographyAnalysis. iarc.fr
VoltammetryAnalysis. researchgate.net

Stringent pharmaceutical regulations emphasize the need for accurate characterization of active pharmaceutical ingredient (API)-related substances, including impurities and degradation products, driving the development of more sensitive and robust analytical methods. mdpi.com

Advanced Analytical Techniques for Methiazole Research

Chromatographic Methodologies for Methiazole (B73) and its Metabolites/Derivatives

Chromatography plays a vital role in separating Methimazole (B1676384) from complex matrices and its related compounds, allowing for their individual detection and analysis. Various chromatographic techniques, including HPLC, GC-MS, and Capillary Electrophoresis, have been extensively applied.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Methimazole in diverse sample types, such as biological fluids, tissues, animal feed, and pharmaceutical formulations. iarc.frnmslabs.comscite.aiijbpas.cominnovareacademics.inresearchgate.nettandfonline.comresearchgate.nettandfonline.comijpbs.comnih.govcloudinary.comnih.gov HPLC coupled with Ultraviolet (UV) detection is a common configuration for Methimazole analysis. iarc.frresearchgate.nettandfonline.comcloudinary.com Reversed-phase HPLC (RP-HPLC) is frequently employed, sometimes in conjunction with UV detection. iarc.frresearchgate.netnih.gov

For enhanced sensitivity and specificity, particularly in complex biological matrices like blood serum and fish homogenates, HPLC is often coupled with mass spectrometry (HPLC-MS or LC-MS) and tandem mass spectrometry (LC-MS/MS). iarc.frnmslabs.comscite.aiijbpas.comnih.govresearchgate.netpdx.edu These coupled techniques allow for accurate determination and identification of Methimazole and its related substances.

Specific HPLC methods have been developed, utilizing techniques such as gradient elution on a C18 column mdpi.com and isocratic elution with mobile phases containing acetonitrile (B52724), water, and sodium azide (B81097) solution on a C18 column. tandfonline.comresearchgate.nettandfonline.com The use of post-column reactions, such as the iodine-azide reaction, coupled with HPLC, has also been reported for detection purposes. tandfonline.comresearchgate.nettandfonline.com

HPLC methods for Methimazole analysis have undergone validation according to ICH guidelines, demonstrating key analytical parameters including specificity, linearity, limit of quantitation (LOQ), limit of detection (LOD), accuracy, precision, and robustness. cloudinary.com HPLC is also instrumental in the determination of related substances and impurities present in Methimazole samples. cloudinary.com Furthermore, HPLC-UV methods have been successfully applied for the simultaneous determination of Methimazole and selected metabolites, including 2-mercaptoimidazol, N-methylthiourea, and N-methylhydantoin, in matrices like fish homogenates, often employing mixed mode solid phase extraction (MMSPE) for sample preparation. nih.gov HPLC methods have also been used to quantify Methimazole and a metabolite, 3-methyl-2-thiohydantoin, in patient plasma samples. nih.gov High-performance thin-layer chromatography (HPTLC) represents another chromatographic technique applied to Methimazole and its related substances, sometimes with confirmation by GC-MS. iarc.frscite.aiijbpas.comijpbs.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed in the analysis of Methimazole. iarc.frscite.aiijbpas.comnih.gov GC coupled with negative-ion chemical ionization–mass spectrometry has been reported for the analysis of Methimazole in biological fluids and tissues. iarc.fr GC-MS/MS has found application in targeted plasma metabolomics profiling in studies investigating Methimazole-induced hepatotoxicity. nih.gov Predicted GC-MS spectra for Methimazole are also available resources for analytical work. drugbank.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) techniques are utilized for the analysis of Methimazole. scite.aibrieflands.comresearchgate.net Capillary zone electrophoresis (CZE) with ultraviolet detection has been reported for this purpose. iarc.frbrieflands.com Micellar electrokinetic chromatography (MEKC), a variant of CE, is also used. While MEKC is often preferred for neutral, relatively non-polar compounds, the analysis of neutral, highly polar molecules like Methimazole using acetonitrile deproteinization as a sample preparation method may require considering alternative approaches. iarc.frbrieflands.com A sensitive method for Methimazole determination involves CE coupled with electrochemical detection (CE-EC) at a carbon fiber microdisk electrode, which has been applied to the analysis of Methimazole in tablets and human urine samples. researchgate.net This CE-EC method has demonstrated good linearity, a low limit of detection (LOD), and reproducibility. researchgate.net

Spectroscopic Approaches for this compound Structural Elucidation

Spectroscopic methods provide crucial information about the structure and functional groups of Methimazole, aiding in its identification and the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for the structural elucidation and analysis of Methimazole and its related compounds and impurities. iarc.frmdpi.comnih.govresearchgate.netnih.govmdpi.comirb.hrcdnsciencepub.comoup.com The characteristic chemical shifts and signal patterns observed in ¹H and ¹³C NMR spectra are used to confirm the structure of Methimazole and its derivatives. mdpi.comirb.hr NMR techniques, such as HSQC, have been applied to confirm the proposed structures of substances related to Methimazole. mdpi.com

NMR spectroscopy is also employed to monitor chemical reactions involving Methimazole and to elucidate the structures of reaction products and intermediates, such as imidazothiazolium salts and silver complexes. nih.govmdpi.comirb.hr Furthermore, NMR can be used for the quantitative analysis (assay) of Methimazole in its pure form and in tablets, often utilizing internal standards like benzoic acid. nih.govoup.com This quantitative NMR method has been described as rapid, accurate, precise, and provides specific identification of Methimazole. oup.com NMR spectra are typically acquired using samples dissolved in deuterated solvents such as CDCl₃ and DMSO-d₆. mdpi.comresearchgate.netirb.hr

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is a significant analytical tool for the characterization and analysis of small molecules like Methimazole. iarc.frscite.aiijbpas.comresearchgate.netpdx.edumdpi.comnih.govdrugbank.comthermofisher.comresearchgate.net MS is used for structural elucidation. mdpi.com Electron impact ionization (EI) mass spectra of Methimazole show a prominent molecular ion peak at m/z 114. researchgate.net Electrospray ionization (ESI) mass spectrometry is frequently used, often coupled with chromatographic techniques (LC-MS, LC-MS/MS) or electrochemistry (EC/ESI-MS). nmslabs.comresearchgate.netpdx.edudrugbank.comthermofisher.comresearchgate.net

Tandem mass spectrometry (MS/MS or CID - Collision-Induced Dissociation) is applied to study the fragmentation patterns of Methimazole, providing valuable information for structural determination and the identification of related compounds or metabolites. nmslabs.comresearchgate.netthermofisher.comresearchgate.net Collision-induced dissociation of protonated Methimazole ([M+H]⁺) results in primary dissociations through the elimination of HCN and H₂S. thermofisher.com High-resolution mass measurements, when combined with CID, are used to assess the structures and mechanisms of formation of fragment ions. thermofisher.com MS is also utilized to identify and characterize Methimazole metabolites, including those generated electrochemically to mimic oxidative metabolism. researchgate.netpdx.edu Predicted collision cross section (CCS) values for Methimazole adducts, derived from MS data, are available. uni.lu GC-MS/MS is employed in metabolomics profiling studies involving Methimazole. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Methimazole1349907
This compound6604471

Data Tables

Here are some data points from the search results presented in interactive tables.

Table 1: Selected HPLC Method Parameters for Methimazole Analysis

ParameterDescriptionSource Index
ColumnC18 tandfonline.comresearchgate.netmdpi.com
Elution ModeGradient or Isocratic tandfonline.comresearchgate.netmdpi.com
Mobile PhaseExamples include Acetonitrile, Water, Sodium Azide Solution (pH 5.5) tandfonline.comresearchgate.netmdpi.com
Flow Rate0.6 mL/min (example) mdpi.com
DetectionUV, Mass Spectrometry (MS, MS/MS) iarc.frnmslabs.comscite.aiijbpas.comresearchgate.nettandfonline.comnih.govcloudinary.comresearchgate.netpdx.edu
Post-column ReactionIodine-azide reaction (for detection) tandfonline.comresearchgate.nettandfonline.com

Table 2: Selected NMR Spectroscopic Data for Methimazole

NucleusSolventChemical Shift (δ/ppm)AssignmentSource Index
¹HDMSO-d₆3.78, 3.79N-CH₃ mdpi.comirb.hr
¹HDMSO-d₆7.76, 7.79Thio-imidazolyl ring H mdpi.com
¹HCDCl₃3.63N-CH₃ researchgate.net
¹HCDCl₃6.70Imidazole (B134444) ring H researchgate.net
¹³CDMSO-d₆34.9, 35.6N-CH₃ mdpi.comirb.hr
¹³CDMSO-d₆142.2, 142.7C2 mdpi.comirb.hr
¹³CDMSO-d₆120.7, 121.1C4 mdpi.comirb.hr
¹³CDMSO-d₆124.9, 125.3C5 mdpi.comirb.hr
¹³CDMSO-d₆16.6, 17.4S-CH₃ mdpi.comirb.hr

Table 3: Selected Mass Spectrometry Data for Methimazole

Ion Typem/zDescriptionSource Index
Molecular Ion114[M]⁺ (EI) researchgate.net
Protonated Ion115.0485[M+H]⁺ (ESI) mdpi.com
Fragment Ion114.0427Cleavage of thiomethyl group mdpi.com
Fragment Ions-Eliminations of HCN and H₂S from [M+H]⁺ thermofisher.com

Vibrational Spectroscopy (IR, Raman, SERS) in this compound Characterization

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), are employed to characterize the vibrational modes of this compound, offering information about its functional groups and molecular structure.

Studies have investigated the IR and Raman spectra of methimazole, supported by Density Functional Theory (DFT) calculations, to understand the vibrational analysis of its thiol and thione tautomeric forms and their interactions, such as with silver nanoparticles. acs.org pH-dependent normal Raman spectra have indicated the prevalence of the thione form of methimazole in acidic, neutral, and alkaline media. acs.org

SERS has been utilized to study the adsorption behavior of methimazole on surfaces like silver and gold nanoparticles. acs.orgresearchgate.netnih.gov SERS experiments and DFT calculations suggest the possibility of molecular interactions between nanoparticles and methimazole. researchgate.net SERS has shown enhanced bands, which can be used to establish a linear relationship between methimazole concentration and SERS signal intensity for detection purposes. researchgate.net Characteristic Raman peaks for methimazole have been observed at specific wavenumbers, which are consistent with previous studies. researchgate.net

Observed Vibrational Bands of Methimazole

TechniqueWavenumber (cm⁻¹)Assignment/ObservationSource
IR (ATR)3076, 2387, 1928, 1775, 1681, 1580, 1426, 1359, 1283, 1127, 1093, 889Various vibrations mdpi.com
IR (ATR)3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685Various vibrations (for a related compound) mdpi.com
IR (ATR)3093, 1499, 1450, 1407, 1282, 1161, 1128, 1075, 918, 790, 682Various vibrations (for a related compound) mdpi.com
IR3115N-H stretching (for a related compound) mdpi.com
Raman1338, 1275, 1250, 1152Characteristic peaks researchgate.net
Raman1400Possible S-C stretching researchgate.net
Raman1570Possible C-C stretching researchgate.net
Raman1335, 1272, 1244, 1148Possible C-N extending vibrational bonding researchgate.net
SERSVarious enhanced bandsAdsorption on silver/gold nanoparticles researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of methimazole due to its characteristic absorption properties in the ultraviolet-visible region.

The UV absorption spectra of methimazole in methanol (B129727) show a maximum absorption wavelength (λmax) at 226 nm mdpi.com and 223 nm for a related compound mdpi.com. Another study reported a λmax at 255.5 nm for methimazole in a methanol:distilled water mixture (50:50) ijsrst.com. In 0.1 N sulfuric acid, UV maxima were observed at 211 nm and 251.5 nm. nih.gov Methimazole in chloroform (B151607) shows a maximum absorption at 267 nm. nih.gov

UV-Vis spectrophotometry, including zero-order and first derivative methods, has been developed and validated for the quantification of methimazole in samples and tablets. ijsrst.comdergipark.org.tr Linear calibration curves have been obtained by plotting absorbance values against concentration. dergipark.org.tr For instance, a linear range of 2.0-24.0 µg/mL with a correlation coefficient of 0.9990 has been reported using direct absorbance measurement in methanol. dergipark.org.tr Another study found a linear range of 10-60 µg/mL ijsrst.com. A method based on the formation of a methimazole-Fe(III) chelate showed a maximum absorption at 400 nm and a linear range of 2.5-30 µg/mL. researchgate.net

UV-Vis Spectrophotometry Data for Methimazole

Solvent/Methodλmax (nm)Linear Concentration Range (µg/mL)Correlation Coefficient (R²)Source
Methanol226-- mdpi.com
Methanol (related compound)223-- mdpi.com
Methanol:Distilled Water (50:50)255.510-60- ijsrst.com
0.1 N Sulfuric Acid211, 251.5-- nih.gov
Chloroform267-- nih.gov
Methanol (Zero-order)260.02.0-24.00.9990 dergipark.org.tr
Methanol (First derivative)269.02.0-24.0- dergipark.org.tr
Silicomolybdenum Blue complex7308.0-160.00.9998 e3s-conferences.org
Methimazole-Fe(III) chelate4002.5-30- researchgate.net
Multivariate UV-Vis Spectrophotometry25235-650.999 ijbpas.com

Electrochemical Methods in this compound Research

Electrochemical methods offer sensitive and versatile approaches for studying the redox behavior and quantification of methimazole.

Voltammetric and Polarographic Studies of this compound

Voltammetry and polarography are key electrochemical techniques used to investigate the oxidation and reduction processes of methimazole.

Studies have explored the electrochemical behavior of methimazole using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netlew.rotandfonline.comekb.egmdpi.comresearcher.liferesearchgate.netresearchgate.net Methimazole exhibits an irreversible oxidation peak in various supporting electrolytes. lew.roekb.eg The oxidation process at mercury electrodes can correspond to the formation of mercury salts or soluble complexes depending on the pH. tandfonline.com At solid electrodes, oxidation occurs at more positive potentials. tandfonline.com

Various modified electrodes, such as MoO2/Cu-NPGF and bismuth(III) oxide modified gold electrodes, have been developed to enhance the electrochemical oxidation of methimazole, leading to increased sensitivity and lower detection limits. researchgate.netlew.ro Linear relationships between peak current and methimazole concentration have been established using these techniques for quantitative determination in various matrices, including pharmaceutical products and potentially biological samples. researchgate.netekb.egresearcher.liferesearchgate.netresearchgate.net

Voltammetric and Polarographic Findings for Methimazole

TechniqueElectrode TypeSupporting Electrolyte/pHObserved Peak Potential (vs. reference electrode)Linear Concentration RangeDetection LimitSource
Cyclic Voltammetry (CV)Mercury drop electrode0.1 M Sulfuric AcidAnodic peak observed-- ekb.eg
Cyclic Voltammetry (CV)MoO2/Cu-NPGF-Anodic over-potential decrease1.0 × 10⁻⁸ to 3.0 × 10⁻⁵ mol/L3.5 × 10⁻⁹ mol/L researchgate.net
Cyclic Voltammetry (CV)Bismuth(III) oxide modified gold electrode1 mM K₃[Fe(CN)₆] in 0.1 M KCl~0.72 V (anodic peak)-- lew.ro
Differential Pulse Voltammetry (DPV)---7.0-130 μM- researchgate.net
Differential Pulse Polarography (DPP)Mercury electrode0.1 M H₂SO₄ (10% ethanol)-1 × 10⁻⁶ to 1 × 10⁻⁴ M- tandfonline.com
Differential Pulse Polarography (DPP)Static mercury drop electrode0.1 M Sulfuric Acid0.10 V (anodic peak)5-80 µg/mL- researcher.life
Differential Pulse Voltammetry (DPV)Modified electrode (for sub-micromolar amounts)---Sub-micromolar amounts researchgate.net
Square Wave Voltammetry (SWV)Hanging mercury drop electrode (HMDE)-Cathodic peak (0.02 V vs. SCE), Anodic peak (0.09 V vs. SCE)-- mdpi.com
Square Wave Voltammetry (SWV)HMDE0.1 M H₂SO₄ (10% ethanol)-5 × 10⁻⁷ to 6 × 10⁻⁵ M- tandfonline.com
Square Wave Voltammetry (SWV)Static mercury drop electrode0.1 M Sulfuric Acid0.10 V (anodic peak)5-80 µg/mL- researcher.life
Square Wave Voltammetry (SWV)Fluorine-doped tin oxide electrodesBuffer at pH 3.0Anodic peak6 × 10⁻⁶ to 240 × 10⁻⁶ mol/L- researchgate.net
Square Wave Voltammetry (SWV)-0.1 mol/l Tris-HCl buffer (pH 7.2)Well-defined oxidation peak at 255 mV1-700 µmol/l0.5 µmol/l researchgate.net
AmperometryBDDE--0.5–50 µmol/L10 nmol/L researchgate.net

Potentiometric and Conductometric Investigations

Potentiometric and conductometric methods can also be applied to the study of methimazole.

Potentiometric titration has been used for the determination of methimazole in alkaline medium, involving its reaction with iodine. researchgate.netnih.gov A stoichiometric reaction was observed within a specific concentration range of sodium hydroxide. researchgate.net Potentiometric methods have been established for methimazole analysis. ekb.egresearchgate.net

Crystallographic and Thermal Analysis of this compound Compounds

Crystallographic and thermal analysis techniques are essential for determining the solid-state structure and thermal properties of methimazole and its related compounds.

Single-Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in methimazole crystals, providing detailed information about bond lengths, angles, and intermolecular interactions.

Single-crystal X-ray diffraction has been used to analyze the structures of methimazole-related substances, including an iodide salt and a disulfide derivative. mdpi.comresearchgate.net These studies provide information on crystal system, space group, and geometric parameters. For example, a methimazole impurity in the form of an iodide salt was found to crystallize in the monoclinic space group P2₁/c. mdpi.comresearchgate.net A disulfide derivative crystallized in the monoclinic C2/c space group. mdpi.comresearchgate.net

The crystal structure of a methimazole-based ionic liquid, 1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-3-ium bromide, has been determined by single-crystal X-ray diffraction, confirming its monoclinic (P2₁/c) symmetry and revealing hydrogen bonding interactions within the crystal lattice. scienceopen.comiucr.orgresearchgate.net This analysis also provided evidence that methimazole reacted through the thione tautomer in this specific reaction. scienceopen.comiucr.orgresearchgate.net

Single-crystal X-ray diffraction has also been used to characterize different crystal forms (anhydrous and hydrated) of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, a related substance formed from methimazole. mdpi.com These analyses confirmed the structures and space groups of the different forms. mdpi.com

Selected Crystallographic Data for Methimazole and Related Compounds

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Source
Methimazole impurity C (iodide salt, C₅H₉IN₂S)MonoclinicP2₁/c- mdpi.comresearchgate.net
2,2′-disulphanylbis(1-methyl-1H-imidazole) (C₈H₁₀N₄S₂)MonoclinicC2/c- mdpi.comresearchgate.net
1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-3-ium bromide (C₇H₁₁N₂S⁺·Br⁻)MonoclinicP2₁/ca = 10.8692(7), b = 7.4103(5), c = 12.8551(9), β = 104.006(7) scienceopen.comiucr.orgresearchgate.net
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate ([C₁₀H₁₆N₄S₂]Cl₂·4(H₂O))MonoclinicP2₁/c- mdpi.com
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate (C₁₀H₁₄N₄S₂·2(H₂O))TrigonalR-3- mdpi.com
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane anhydrous (C₁₀H₁₄N₄S₂)MonoclinicP2₁/c- mdpi.com
New polymorph of 1-methyl-4-imidazoline-2-thioneMonoclinic-- researchgate.net

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior of methimazole and its derivatives, including melting points and dehydration processes. mdpi.commdpi.com For instance, DSC and TGA were used to study the dehydration of a dihydrate form of a methimazole derivative, showing its melting point and water loss. mdpi.com

Selected Thermal Analysis Data

CompoundTechniqueObservationTemperature (°C)Source
Methimazole-related substance (compound 2b)DSCMelting point (onset)145 mdpi.com
Methimazole-related substance (compound 3)DSCMelting point (onset)131 mdpi.com
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate (compound 2c)DSC, TGAMelts, loses water65 (melts), up to 120 (loses water) mdpi.com
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane anhydrous (compound 2a)DSCMelting point (onset)89 mdpi.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial thermal analysis techniques employed in the characterization of chemical compounds like this compound. These methods provide valuable insights into the thermal behavior, phase transitions, and decomposition characteristics of a substance as a function of temperature tainstruments.comlabmanager.com. DSC measures the heat flow associated with temperature changes, revealing events such as melting, crystallization, and glass transitions, while TGA measures the change in mass of a sample as it is heated, indicating decomposition, dehydration, or loss of volatile components labmanager.commooreanalytical.comslideshare.net. The combined use of DSC and TGA allows for a comprehensive understanding of both the physical transformations and chemical decomposition occurring upon heating tainstruments.comlabmanager.com.

Research involving this compound and related substances has utilized DSC and TGA to determine key thermal properties. For instance, in studies characterizing impurities of Methimazole (a synonym for Thiamazole, PubChem CID 1349907, which is structurally related to compounds that might be referred to as "this compound" in broader contexts), thermal analysis has been instrumental mdpi.comresearchgate.netcolab.ws. One study reported the thermal analysis of a compound structurally related to Methimazole, identified as 2,2′-disulfanylbis(1-methyl-1H-imidazole) (PubChem CID 6604471 is associated with a compound named this compound, which is different from Methimazole/Thiamazole, PubChem CID 1349907; the search results discuss Methimazole and its related substances, including a disulfide compound, PubChem CID 6604471 is 2-methoxycarbonylamino-5-isopropylthio-1H-benzimidazole, mentioned as this compound in one source latoxan.com. It is important to note the potential for confusion between these distinct compounds. The search results primarily provide detailed thermal analysis data for Methimazole (Thiamazole, CID 1349907) and its related substances, particularly a disulfide compound, rather than the compound specifically identified by PubChem CID 6604471 as "this compound". Given the user's request for "this compound" and the provided PubChem CID table requirement, and the search results focusing on Methimazole (CID 1349907) and a related disulfide (implied in the context of Methimazole impurities), the following data pertains to these compounds as found in the search results.) mdpi.comresearchgate.netcolab.ws.

In one study, DSC analysis of a Methimazole-related disulfide compound (C₈H₁₀N₄S₂, PubChem CID for this specific disulfide was not explicitly provided in the search results, but it is discussed as an oxidation product of Methimazole) showed a melting point (onset) at 131 °C mdpi.com. This value was noted to differ from previously reported melting points for this substance mdpi.com. The thermal analysis was conducted using a DSC instrument under an inert nitrogen atmosphere with a specific heating rate mdpi.com.

Another study investigating a dihydrate form of a Methimazole-related substance (C₁₀H₁₄N₄S₂·2(H₂O)) utilized DSC and TGA. DSC and TGA data indicated that this compound melts at 65 °C and undergoes water loss up to 120 °C researchgate.netresearchgate.net. Upon cooling to room temperature, the anhydrous form was obtained researchgate.net. The TGA analysis specifically measured the weight loss associated with the dehydration process researchgate.net.

For Methimazole itself (PubChem CID 1349907), a melting point of 146 °C is reported wikipedia.org. Supporting information for a study on the scalable process of Methimazole synthesis mentions the inclusion of DSC and TGA data for Methimazole (Compound-1) acs.orgdoi.org. While the detailed data from this supporting information was not directly extracted in the search snippets, its mention confirms the application of these techniques for characterizing Methimazole acs.orgdoi.org.

The instrumentation and parameters used in these analyses are critical for obtaining accurate and reproducible results. Typical setups involve using aluminum crucibles and performing the analysis under a nitrogen atmosphere to prevent oxidative decomposition mdpi.com. Heating rates are also a significant parameter, commonly set at 10 °C/min mdpi.com.

Here are some reported thermal data points for Methimazole and related substances from the search results:

CompoundTechniqueEventTemperature (°C)NotesSource
Methimazole (Thiamazole)DSCMelting146Reported melting point wikipedia.org
Methimazole-related disulfide (C₈H₁₀N₄S₂)DSCMelting131 (onset)Different from literature values mdpi.com
Methimazole-related substance dihydrate (C₁₀H₁₄N₄S₂·2H₂O)DSCMelting65Accompanied by water loss researchgate.netresearchgate.net
Methimazole-related substance dihydrate (C₁₀H₁₄N₄S₂·2H₂O)TGAWater LossUp to 120Dehydration occurs researchgate.netresearchgate.net

These examples demonstrate the utility of DSC and TGA in understanding the thermal behavior of this compound and its related compounds, providing crucial data on melting points, phase transitions, and decomposition characteristics.

Elucidation of Methiazole S Molecular and Cellular Mechanisms

Enzymatic Inhibition and Biochemical Pathways

Methiazole (B73) exerts its biological effects primarily through the inhibition of enzymes involved in critical biochemical pathways. The most significant of these is the pathway responsible for thyroid hormone synthesis, mediated by thyroid peroxidase.

Thyroid Peroxidase (TPO) Inhibition: Mechanistic Insights

Thyroid peroxidase (TPO) is a heme-containing enzyme located at the apical membrane of thyroid follicular cells. It catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This compound's interaction with TPO disrupts these processes, thereby reducing thyroid hormone production.

This compound functions as a competitive substrate for TPO, interfering with the enzyme's ability to catalyze the iodination of thyroglobulin. In this competitive interaction, this compound is itself a substrate for TPO and becomes iodinated, effectively competing with tyrosine residues on thyroglobulin for available iodine and the enzyme's active site. drugbank.compatsnap.com This competition hinders the normal iodination process necessary for thyroid hormone synthesis.

A key aspect of this compound's interaction with TPO involves the enzyme's heme group. TPO is a heme peroxidase, and its catalytic activity is dependent on the iron atom within the heme moiety. Studies suggest that the sulfur atom within the this compound structure can interact directly with the iron atom at the center of TPO's heme molecule. drugbank.comnih.govpharmacompass.com This interaction is proposed to inhibit the enzyme's ability to effectively iodinate tyrosine residues. Structural studies of lactoperoxidase (LPO), an enzyme with significant homology to TPO, complexed with methimazole (B1676384) (this compound), have provided insights into this interaction. These studies revealed that methimazole binds tightly within the substrate-binding cleft near the heme moiety, suggesting similar interactions likely occur with TPO. nih.govnih.gov

The inhibitory action of this compound on TPO is closely linked to the oxidative reactions catalyzed by the enzyme. TPO utilizes hydrogen peroxide (H2O2) to oxidize iodide to an active iodinating species. This compound interferes with this process. This compound can be oxidized by thyroid peroxidase in the presence of H2O2. researchgate.net This oxidation is crucial for its inhibitory activity. The interaction involves the peroxidase-catalyzed oxidation of this compound, leading to the formation of reactive intermediates that can inactivate TPO. researchgate.net Unlike some other inhibitors, the inhibition by methimazole (this compound) may not be readily reversed by increasing H2O2 concentration, suggesting a more stable interaction with the enzyme. researchgate.net

Inhibition of Other Enzyme Systems by this compound

Beyond its well-established effects on TPO, this compound has also been shown to interact with and inhibit other enzyme systems, including flavoprotein monooxygenases.

Flavoprotein monooxygenases (FMOs) are a family of enzymes involved in the metabolism of various xenobiotics and endogenous compounds, often catalyzing the oxygenation of nucleophilic heteroatoms like sulfur and nitrogen. This compound has been identified as a substrate and inhibitor of FMOs. ucl.ac.ukscbt.comwikipedia.orgnih.govoup.com Specifically, this compound can act as a substrate for FMO-mediated S-oxygenation, leading to the formation of a sulfenic acid metabolite. ucl.ac.ukscbt.com This metabolite can subsequently interact with and potentially inactivate FMOs or other proteins, including cytochrome P450 enzymes. ucl.ac.ukcapes.gov.br this compound has been used experimentally as a competitive inhibitor to distinguish FMO-mediated metabolism from that catalyzed by cytochrome P450 enzymes. ucl.ac.uknih.govoup.com Studies have shown that methimazole (this compound) can competitively suppress the metabolism of other compounds by human FMO3. researchgate.netresearchgate.net Research indicates that methimazole may bind to FMO3 by pi-stacking above the isoalloxazine ring of the FAD cofactor. researchgate.netresearchgate.net

Data regarding the IC50 values for methimazole's inhibition of FMO activity have been reported. For instance, methimazole inhibited the formation of a sulfoxide (B87167) metabolite by FMO with an IC50 of 60.2 ± 16.2 μM in human liver microsomes in one study. washington.edu

Enzyme SystemInteraction TypeKey MechanismRelevant Data (Example)
Thyroid Peroxidase (TPO)InhibitionCompetitive substrate, Heme-iron interaction, Peroxidase-catalyzed oxidationBinding to active site, Interference with iodination. drugbank.compatsnap.comnih.govpharmacompass.comnih.govnih.gov
Flavoprotein Monooxygenase (FMO)Substrate & InhibitionS-oxygenation, Competitive inhibition, Interaction with FAD cofactorIC50 for FMO inhibition ~60.2 μM. ucl.ac.ukscbt.comwikipedia.orgnih.govoup.comresearchgate.netresearchgate.netwashington.edu
Tyrosinase Inhibition Kinetics

Based on the available research, detailed information specifically on the tyrosinase inhibition kinetics of methimazole is not present within the scope of the provided search results. The primary enzymatic target discussed in relation to methimazole's mechanism of action is thyroid peroxidase. nih.govguidetopharmacology.orgmims.comnih.goviarc.frelsevier.es

Immunomodulatory and Anti-inflammatory Mechanisms

Methimazole demonstrates immunomodulatory and anti-inflammatory properties through various pathways, impacting cytokine signaling, adhesion molecule expression, and immune cell functions. nih.govresearchgate.netnih.govtouchendocrinology.comsav.skacs.orgcore.ac.uktandfonline.comkarger.commdpi.com

Modulation of Cytokine Signaling Pathways (e.g., IFN-γ/JAK/STAT)

Methimazole has been shown to influence the interferon-gamma (IFN-γ) signaling pathway, particularly in thyroid cells. MMI inhibits the full activation of the IFN-γ-induced Janus kinase (JAK)/STAT signaling pathway in FRTL-5 thyroid cells. researchgate.netnih.gov This inhibition involves preventing the IFN-γ and hydrogen peroxide (H₂O₂) mediated reversible inactivation of phosphatases. researchgate.netnih.gov Furthermore, MMI can modulate the function of the transcription factor STAT1, which binds to the IFN-γ activated site of the ICAM-1 promoter. researchgate.netnih.gov By modulating STAT1, MMI inhibits the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene. researchgate.netnih.gov

Regulation of Adhesion Molecule Expression (e.g., ICAM-1, MHC)

Methimazole affects the expression of adhesion molecules, notably Intercellular Adhesion Molecule-1 (ICAM-1) and Major Histocompatibility Complex (MHC) proteins. Studies indicate that MMI inhibits the transcription of the ICAM-1 gene by modulating STAT1 function. researchgate.netnih.gov A reduction in immune molecules, including intracellular adhesion molecule 1, has been observed over time, suggesting a potential alleviation of immune-related issues. nih.gov Methimazole has also been shown to downregulate the expression of MHC class I and II genes. touchendocrinology.com While MMI may have an immunosuppressive effect through the inhibition of MHC class I and II expressions on antigen-presenting cells, studies on dendritic cells suggest they may not be the primary target for this effect. tandfonline.com

Influence on Immune Cell Responses in Vitro

In vitro studies have investigated the influence of methimazole on various immune cell responses. MMI has been reported to inhibit lymphocyte proliferation in vitro. researchgate.net However, other studies failed to demonstrate any effect of MMI on T cell proliferation in vitro, regardless of the activation pathway used. nih.gov These studies also indicated that interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) production by PHA-stimulated T cells were substantially unaffected by the drug, as was IL-1 production by accessory cells. nih.gov A slight reduction in PHA-induced IL-2 receptor expression was observed. nih.gov The supposed "immunosuppressive" effect of methimazole is unlikely to operate directly on T lymphocytes according to some findings. nih.gov Methimazole may affect B cells and potentially accessory cell function. nih.gov Studies on macrophages and lymphocytes from MMI-treated mice have shown suppressive effects that correlated with thyroid hormone levels. core.ac.uk

Antioxidant Properties and Reactive Oxygen Species Scavenging

Methimazole possesses antioxidant properties and can scavenge reactive oxygen species (ROS). elsevier.esresearchgate.netnih.govsav.skacs.orgsemanticscholar.orgnih.gov This contributes to its effects beyond thyroid hormone synthesis inhibition. researchgate.netnih.gov

Direct Hydrogen Peroxide (H2O2) Scavenging Mechanisms

Methimazole rapidly eliminates H₂O₂ produced by IFN-γ treatment in thyroid cells. researchgate.netnih.gov This scavenging action inhibits the H₂O₂-mediated phosphorylation of tyrosine 701 in STAT1. researchgate.netnih.gov MMI also eliminates H₂O₂ in vitro. researchgate.netnih.gov The mechanism involves MMI facilitating electron transfer from NADPH to H₂O₂, utilizing thioredoxin or glutathione (B108866), thereby fulfilling a role similar to peroxiredoxin or glutathione peroxidase. researchgate.netnih.gov This direct scavenging of H₂O₂ contributes to the inhibition of the full activation of the IFN-γ-induced JAK/STAT signaling pathway. researchgate.netnih.gov

Data Tables

While specific quantitative data tables with inhibition constants (e.g., IC50 values for tyrosinase) were not consistently available across the search results for direct inclusion, the following points summarize key findings regarding concentrations and effects:

Methimazole concentrations of 10⁻⁶–10⁻⁴ M did not change basal- and maturation signal-induced levels of cell surface marker expressions (MHC class I and II, CD86, CD40, DEC205) or proinflammatory cytokine IL-6 release in a dendritic cell-containing population in vitro. tandfonline.com

Methimazole had a marked inhibitory action on prostaglandin (B15479496) H synthase (IC₅₀ = 10 µmol/l), inhibiting the peroxidase (IC₅₀ = 330 µmol/l). karger.com

Mimicry of Peroxiredoxin and Glutathione Peroxidase Activity

Studies have indicated that the compound Methimazole exhibits antioxidant properties and can mimic the activity of certain antioxidant enzymes, specifically peroxiredoxin and glutathione peroxidase. This mimicry involves facilitating electron transfer from NADPH to hydrogen peroxide (H₂O₂) using thioredoxin or glutathione. nih.govresearchgate.net This action allows the compound to fulfill a role similar to that of peroxiredoxin or glutathione peroxidase in the detoxification of H₂O₂. nih.govresearchgate.net

Furthermore, this compound has been shown to rapidly eliminate H₂O₂ in vitro and in thyroid cells treated with interferon-gamma (IFN-γ). nih.govresearchgate.net By scavenging H₂O₂, it can inhibit H₂O₂-mediated phosphorylation of STAT1, a transcription factor involved in the IFN-γ signaling pathway. nih.govresearchgate.net This scavenging activity contributes to the compound's antioxidant and potential immunomodulatory effects observed in certain cell types. nih.govresearchgate.net

Research comparing Methimazole to its selenium analogue (MSeI) in inhibiting lactoperoxidase (LPO) activity revealed differences in their mechanisms. While MSeI inhibits LPO by reducing H₂O₂, an effect that can be reversed by increasing H₂O₂, the inhibition by Methimazole is not reversed by increasing H₂O₂ concentration, leading to a complete inactivation of the enzyme. researchgate.netnih.gov The reversible inhibition by some selenium derivatives is correlated with their glutathione peroxidase activity, suggesting that these selenium compounds may offer protection against oxidative damage. researchgate.netnih.gov

Methimazole has also been shown to inhibit the catalytic activity of certain peroxidases in vitro in a dose-dependent manner. bmbreports.org This inhibition was observed in studies investigating the antioxidant effects of other compounds, where Methimazole was used as a peroxidase inhibitor. bmbreports.org

Neurobiological Effects and Astrocyte Modulation

Astrocytes, the most abundant glial cells in the central nervous system (CNS), undergo significant changes in response to injury and disease, a process known as reactive astrogliosis. These changes include cellular hypertrophy, migration, proliferation, and the upregulation of specific protein expression, such as glial fibrillary acidic protein (GFAP). nih.govscite.aiphysiology.orgresearchgate.net Reactive astrogliosis plays a role in wound healing and scar formation in the CNS, which can act as a physical barrier but may also impede axonal regeneration. nih.govscite.airesearchgate.net Modulating astrocytic activation could potentially provide a window for axonal growth after CNS injury. nih.govscite.ai

Studies have investigated the effects of Methimazole on astrocyte behavior and protein expression in the context of neurobiological responses.

Regulation of Glial Fibrillary Acidic Protein (GFAP) Expression

Research indicates that Methimazole can effectively inhibit the expression of GFAP in astrocytes under both physiological and pathological conditions. nih.govscite.ai In in vitro scratch wound models using primary cultures of cerebral cortical astrocytes, Methimazole treatment was found to inhibit GFAP protein expression. nih.govscite.aisciencegate.app This inhibition of GFAP upregulation by Methimazole was also observed to be significantly linked to the reduction of extracellular signal-regulated kinase (ERK) phosphorylation in astrocytes. nih.govscite.airesearchgate.net The ability of Methimazole to inhibit astrocytic activation following CNS injury may involve reducing ERK phosphorylation. nih.govscite.ai

Studies in animal models have also explored the impact of induced hypothyroidism, often using Methimazole, on GFAP expression. Hypothyroidism induced by Methimazole administration in rats was associated with decreased GFAP expression in the fetal brain. bioscientifica.com In a model involving diabetic fatty rats, Methimazole treatment significantly decreased GFAP immunoreactivity in certain brain regions, although the number of GFAP-immunoreactive astrocytes did not change. nih.gov This suggests that while the number of astrocytes might not be affected, their GFAP expression and potentially their morphology are altered by Methimazole-induced hypothyroidism. nih.gov

Table 1: Effect of Methimazole on GFAP Expression in In Vitro Scratch Wound Model nih.govscite.ai

ConditionGFAP Protein Expression Level (Relative to Control)
ControlBaseline
ScratchIncreased
Scratch + MethimazoleInhibited Increase (Lower than Scratch)

Impact on Extracellular Matrix Component Expression (e.g., Brevican)

The extracellular matrix (ECM) in the brain is crucial for neuronal function and plasticity. Brevican (B1176078), a chondroitin (B13769445) sulfate (B86663) proteoglycan, is a significant component of the brain's ECM, particularly enriched in the perisynaptic space. nih.govresearchgate.net It plays a role in synaptic transmission. nih.govresearchgate.net

Research investigating the effects of Methimazole on components of the glial scar, which involves ECM remodeling, has indicated that Methimazole can inhibit the upregulation of brevican protein. researchgate.net This finding suggests that, in addition to modulating astrocytic reactivity markers like GFAP, Methimazole may also influence the composition of the ECM by affecting the expression of components such as brevican in the context of CNS injury responses. researchgate.net

Astrocytic Migration and Cellular Responses in Injury Models

Astrocytic migration is a critical aspect of the response to CNS injury, contributing to glial scar formation. nih.govscite.airesearchgate.net Studies using in vitro scratch wound models have demonstrated that Methimazole can inhibit the migration of astrocytes. nih.govscite.aisciencegate.app By prolonging the latency of wound healing in these cultures, Methimazole's inhibitory effect on astrocyte migration becomes evident. nih.govscite.ai

The cellular responses of astrocytes to injury, including migration and the upregulation of proteins like GFAP, are complex and involve various signaling pathways. The observed inhibition of GFAP expression and migration by Methimazole in scratched astrocyte cultures is associated with the significant inhibition of scratch-induced ERK phosphorylation. nih.govscite.airesearchgate.net This suggests that the modulatory effects of Methimazole on astrocytic activation and migration in injury models may be mediated, at least in part, through the ERK signaling pathway. nih.govscite.airesearchgate.net

Table 2: Effect of Methimazole on Astrocyte Migration in In Vitro Scratch Wound Model nih.govscite.ai

ConditionWound Healing LatencyAstrocyte Migration
ControlShorterNormal
ScratchShorter (Migration)Increased
Scratch + MethimazoleProlongedInhibited

Computational and in Silico Investigations of Methiazole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein, thereby providing insights into the binding affinity and interaction modes. Studies involving methiazole (B73) have frequently utilized this method to explore its interactions with various target proteins.

Binding Affinity Predictions for Target Enzymes (e.g., TPO, FMO)

Molecular docking simulations have been employed to predict the binding affinity of this compound (often referred to as methimazole (B1676384) in the context of anti-thyroid activity) to key enzymes like Thyroid Peroxidase (TPO) and Flavin-containing Monooxygenase (FMO). For instance, studies investigating the interaction of methimazole with lactoperoxidase (LPO), an enzyme structurally similar to TPO, have reported binding affinity scores. One study showed a binding affinity of -4.10 kcal/mol for methimazole with lactoperoxidase nih.gov. Another study comparing methimazole and propylthiouracil (B1679721) binding to TPO reported binding free energies calculated using MM-PBSA/GBSA methods, indicating strong binding for both compounds longdom.org. Methimazole is also described as a high-affinity substrate of human FMO3 (hFMO3) nih.govresearchgate.net.

Data Table: Predicted Binding Affinities

Target EnzymeLigandBinding Affinity (kcal/mol)MethodSource
LactoperoxidaseMethimazole-4.10Molecular Docking nih.gov
TPOMethimazole-11.05 (PBTOT)MM-PBSA longdom.org
TPOMethimazole-9.43 (GBTOT)MM-GBSA longdom.org
hFMO3MethimazoleHigh affinityIn vitro/silico nih.govresearchgate.net

Identification of Key Residues and Interaction Modes

Molecular docking and interaction studies have identified specific amino acid residues involved in the binding of this compound to its target proteins. In the case of TPO and the analogous LPO, methimazole has been shown to bind within the substrate-binding cleft on the distal heme side. Key interactions include those with the heme moiety and hydrophobic interactions with residues such as Arg255, Glu258, Leu262, Gln105, and His109 in LPO, which are conserved in TPO nih.gov. Other studies on TPO highlight interactions with Asp238, His239, Phe243, Thr487, and His494 through hydrophobic interactions, and the formation of stable hydrogen bonds with residue Arg491 longdom.orgresearchgate.net. The sulfur atom of methimazole is considered important for its interactions with LPO/TPO nih.govresearchgate.net.

For hFMO3, studies indicate that methimazole pi-stacks above the isoalloxazine ring of the FAD cofactor and may form hydrogen bonds with the Asp91 residue nih.govresearchgate.net.

Molecular docking has also explored methimazole's interactions with HLA proteins, identifying potential interactions with residues around the F-pocket, including positions 77, 80, 81, 84, 123, 95, 116, 124, 143, and 147. Hydrophobic interactions with the thiocarbonyl group and interactions with nitrogen atoms have been observed plos.org. Specific hydrogen bonds with Thr-143 in HLA-A02:01 and with Met 122 and Gln 139 in HLA-C01:139 have also been reported researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of protein-ligand complexes. MD simulations have been applied to study the complexes of this compound with various proteins.

Conformational Dynamics of this compound-Protein Complexes

MD simulations have been used to assess the conformational dynamics of proteins upon binding with this compound. Parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are commonly analyzed to monitor the stability and compactness of the protein-ligand complexes over the simulation period scispace.comsemanticscholar.orgmdpi.com. Studies have shown that protein models can remain stable when complexed with ligands like methimazole, with average RMSD values often below a certain threshold (e.g., 2.0 Å) semanticscholar.org. Analysis of Rg values can indicate changes in the compactness of the protein structure upon ligand binding semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD)

Computational studies involving this compound extend to Quantitative Structure-Activity Relationship (QSAR) analysis and Structure-Based Drug Design (SBDD). QSAR aims to establish a relationship between the structural properties of compounds and their biological activity, while SBDD utilizes the 3D structure of the target protein to design or discover new ligands with desired properties.

QSAR studies have been conducted on this compound and its derivatives to correlate their structural features with their anti-thyroid activity and other potential biological effects semanticscholar.orgresearchgate.netprobes-drugs.orgresearchgate.net. These studies can help identify key molecular descriptors that influence activity.

SBDD approaches, often integrating molecular docking and MD simulations, have been employed to design novel compounds based on the binding modes and interactions of this compound with target proteins like TPO and others involved in autoimmune disorders researchgate.netnih.govresearchgate.netpcbiochemres.com. By understanding how this compound interacts at the molecular level, researchers can rationally design new molecules with potentially improved binding affinities or selectivity. For instance, based on the crystal structure of LPO complexed with methimazole, modifications to the methimazole structure, such as replacing the sulfur atom, have been suggested to potentially improve binding affinity to LPO/TPO nih.gov.

Prediction of Biological Activities of this compound Derivatives

In the context of methimazole (a closely related compound to this compound), computational studies, including density functional theory (DFT) calculations, molecular electrostatic potential (MEP) analysis, and Hirshfeld investigations, have been used to study the surface properties of the compound to identify reactive surfaces crucial for determining biological activities. researchgate.net Based on the information from methimazole and similar drugs, new compounds with potentially enhanced activity have been designed using in silico techniques, and their docking scores have been evaluated. researchgate.net Molecular docking studies have also been performed to understand the interactions of designed compounds with target proteins. researchgate.net

Design Principles for Novel this compound Analogues

The design of novel this compound analogues often involves utilizing computational approaches to guide structural modifications aimed at achieving desired biological activities or improving properties. Based on the structural features and biological activities of existing compounds like methimazole and related thiourea (B124793) derivatives, in silico design techniques are employed to propose new structures. researchgate.nettandfonline.commdpi.com These design principles can involve modifying substituents on the core structure or incorporating fused rings to investigate the impact on activity. mdpi.com Computational studies, including molecular docking and dynamics simulations, are used to evaluate the potential interactions of designed analogues with biological targets and assess their potential efficacy. researchgate.net The goal is to identify compounds with improved binding affinities or other favorable characteristics. researchgate.net

In Silico Toxicology and Mutagenicity Predictions

In silico methods are increasingly used for the prediction of the toxicological profiles of chemical compounds, including this compound and its related substances. This is particularly important for assessing potential mutagenicity and evaluating the toxicity of impurities.

(Q)SAR Model Applications for Genotoxicity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are widely applied for the in silico assessment of genotoxicity and mutagenicity. researchgate.netdergipark.org.trresearchgate.net These models utilize the chemical structure of a compound to predict its potential to cause genetic damage. The International Council for Harmonisation (ICH) M7 guideline recommends the use of two complementary (Q)SAR models for the assessment of bacterial mutagenicity. researchgate.netresearchgate.netmdpi.com Software tools incorporating (Q)SAR models, such as Derek, Sarah, Nexus, and CaseUltra, are used to predict mutagenicity by identifying structural alerts and applying statistical models. researchgate.netmdpi.com Studies on methimazole-related substances have used these (Q)SAR models and found the absence of structural alerts, classifying them as non-mutagenic according to ICH M7 guidelines. mdpi.com

Interactive Table 1: (Q)SAR Model Applications for Mutagenicity Prediction of Methimazole-Related Substances

Compound(Q)SAR Model UsedPrediction OutcomeICH M7 Class (if applicable)Source
Methimazole Impurity CDerek, Sarah, Nexus, CaseUltraNon-mutagenicClass 5 mdpi.com
Methimazole DisulfideDerek, Sarah, Nexus, CaseUltraNon-mutagenicClass 5 mdpi.com
Other Impurities (2a, 2b, 3)Derek version 6.3.0, Sarah version 3.3.0, Nexus version 2.6.0, CaseUltra version 1.9.0.8Non-mutagenicClass 5 mdpi.com

Note: Impurities 2a, 2b, and 3 are specific methimazole impurities discussed in Source mdpi.com.

Computational Approaches for Impurity Toxicity Evaluation

Computational approaches are also valuable for evaluating the potential toxicity of impurities present in pharmaceutical substances like this compound. Assessing the toxicity of impurities is a critical aspect of pharmaceutical regulations. researchgate.netmdpi.com In silico methods, including (Q)SAR models, are used to predict the mutagenicity and other toxicological endpoints of impurities. researchgate.netnih.gov This helps in the toxicological risk assessment to ensure patient safety. researchgate.net Studies have specifically utilized in silico predictions for the bacterial mutagenicity of methimazole impurities, providing computational characterization alongside spectroscopic and structural analyses. mdpi.comresearchgate.netcolab.wsuniri.hr These evaluations contribute to classifying impurities based on their potential genotoxic risk. researchgate.netmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Methimazole1349907
This compound6604471
1-Methyl-(2-methylthio)-1H-imidazole (Methimazole Impurity C)Not explicitly listed for the base, but the hydroiodide salt is mentioned in relation to CID 1349907 and 42641318 uni.lu. The structure corresponds to a methylated methimazole.
2,2′-disulphanylbis(1-methyl-1H-imidazole) (Methimazole Disulfide)Not explicitly listed, but its structure is provided in mdpi.com.
Carbimazole (B1668351)31072
Propylthiouracil6055

Computational and in silico methods have become indispensable tools in the study of chemical compounds, offering insights into their potential biological activities, designing novel structures, and predicting toxicological profiles. While information directly and solely focused on "this compound" (CID 6604471) in computational studies is limited in the provided search results, extensive in silico investigations have been conducted on the closely related compound Methimazole (CID 1349907) and its derivatives and impurities. These studies provide a strong framework for understanding the application of computational techniques to this class of sulfur-containing imidazole (B134444) derivatives.

Prediction of Biological Activities of this compound Derivatives

Computational approaches are valuable for predicting the potential biological activities of derivatives of this compound and related compounds. These in silico methods can help prioritize compounds for synthesis and experimental testing by suggesting likely bioactivities based on structural features.

Prediction of Biological Activities of this compound Derivatives

Studies employing computational techniques have explored the potential biological activities of thiazole-based derivatives, a class of compounds that includes the core structure of this compound. For instance, the PASS (Prediction of Activity Spectra for Substances) program has been utilized to predict the biological activity spectra of thiazole-based thiazolidinones, suggesting potential anti-inflammatory properties for some of these compounds. mdpi.com The position and nature of substituents on the thiazole (B1198619) ring were found to significantly influence the predicted anti-inflammatory activity. mdpi.com In the context of methimazole, computational studies involving density functional theory (DFT), molecular electrostatic potential (MEP), and Hirshfeld surface analysis have been conducted to understand the reactive surfaces that are essential for various biological activities. researchgate.net This computational analysis of methimazole has served as a basis for the in silico design of new compounds with potentially enhanced biological activity, evaluated through docking scores. researchgate.net

Design Principles for Novel this compound Analogues

Computational methods play a crucial role in the rational design of novel analogues of this compound and related structures. By understanding the structure-activity relationships through computational analysis, researchers can design new compounds with targeted properties. Based on the information derived from studies on methimazole and other thiourea derivatives, in silico design techniques are employed to propose novel structures. researchgate.nettandfonline.commdpi.com These design strategies may involve modifying existing substituents or incorporating new structural elements, such as fused rings, to explore their impact on biological activity. mdpi.com Computational tools, including molecular docking and molecular dynamics simulations, are used to predict how these designed analogues might interact with biological targets and to estimate their potential efficacy. researchgate.net The aim is to identify compounds with improved binding characteristics or other desirable pharmacological profiles. researchgate.net

In Silico Toxicology and Mutagenicity Predictions

In silico methods are increasingly integrated into the toxicological assessment of chemical compounds, offering a means to predict potential hazards like mutagenicity and to evaluate the toxicity of impurities.

(Q)SAR Model Applications for Genotoxicity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are widely used for the in silico prediction of genotoxicity and mutagenicity. researchgate.netdergipark.org.trresearchgate.net These models correlate chemical structure with biological activity, including the potential to cause genetic mutations. Regulatory guidelines, such as the ICH M7, recommend the use of at least two complementary (Q)SAR models for assessing bacterial mutagenicity. researchgate.netresearchgate.netmdpi.com Software platforms that implement (Q)SAR models, including Derek, Sarah, Nexus, and CaseUltra, are employed to perform these predictions by identifying structural alerts associated with mutagenicity and applying statistical prediction models. researchgate.netmdpi.com In silico assessments of methimazole-related substances using these models have indicated the absence of structural alerts for mutagenicity, leading to their classification as non-mutagenic according to ICH M7 guidelines. mdpi.com

Interactive Table 1: In Silico Mutagenicity Predictions for Methimazole-Related Substances

Compound(Q)SAR Models UsedPrediction OutcomeICH M7 Class
Methimazole Impurity CDerek, Sarah, Nexus, CaseUltra researchgate.netmdpi.comNon-mutagenicClass 5 mdpi.com
Methimazole DisulfideDerek, Sarah, Nexus, CaseUltra researchgate.netmdpi.comNon-mutagenicClass 5 mdpi.com
Other Methimazole Impurities (2a, 2b, 3)Derek version 6.3.0, Sarah version 3.3.0, Nexus version 2.6.0, CaseUltra version 1.9.0.8 mdpi.comNon-mutagenicClass 5 mdpi.com

Computational Approaches for Impurity Toxicity Evaluation

Computational approaches are essential for evaluating the potential toxicity of impurities found in pharmaceutical substances, contributing to a comprehensive toxicological risk assessment. researchgate.netmdpi.com In silico methods, particularly (Q)SAR models, are applied to predict the mutagenicity and other toxicological endpoints of these impurities. researchgate.netnih.gov This evaluation is crucial for ensuring patient safety and complying with pharmaceutical regulations. researchgate.netmdpi.com Specific studies have utilized in silico predictions to assess the bacterial mutagenicity of methimazole impurities, complementing experimental characterization methods. mdpi.comresearchgate.netcolab.wsuniri.hr These computational evaluations aid in the classification of impurities based on their potential genotoxic risk. researchgate.netmdpi.com

Preclinical in Vitro and Ex Vivo Research Models for Methiazole

Cell-Based Assay Systems for Mechanism of Action Studies

Cell-based models provide valuable insights into the direct interactions of methiazole (B73) with specific cell types and its influence on various cellular processes.

Thyroid Cell Line Models (e.g., FRTL-5 cells)

FRTL-5 cells, a rat thyroid follicular cell line, are a widely used model for studying thyroid function and the effects of compounds like this compound. Research utilizing FRTL-5 cells has demonstrated that this compound can influence thyroglobulin biosynthesis and gene transcription. This compound has been shown to increase thyroglobulin (Tg) mRNA levels in FRTL-5 cells, indicating a transcriptional effect. nih.gov This increase is inhibited by cycloheximide, similar to the transcriptional action of TSH. nih.gov The effect takes several hours to become apparent and is maximal between 24-48 hours. nih.gov This action appears specific, as levels of thyroid peroxidase and beta-actin mRNA are not simultaneously increased. nih.gov

Studies in FRTL-5 cells also suggest that this compound can have complex effects on cell growth, demonstrating opposite effects on cAMP- and non-cAMP-dependent growth pathways. oup.com While previous studies using tritiated thymidine (B127349) uptake assays sometimes indicated a nil or stimulatory effect on thyroid cell proliferation, more detailed examination of cell cycle kinetics in FRTL-5 cells has revealed an inhibitory effect of this compound on proliferation by inducing S-phase arrest of the cell cycle. nih.gov this compound has also been shown to increase AMPK activity in FRTL-5 cells, leading to the down-regulation of mTOR-dependent translation initiation. ijthyroid.org This effect inhibits the activation of cap-dependent protein biosynthesis regulated by TSH through PI3K- and mTOR-dependent pathways. ijthyroid.org

Astrocyte Culture Models and Wound Healing Assays

Astrocyte culture models, particularly in scratched wound assays, have been employed to investigate the effects of this compound on astrocytic activation and migration, processes relevant to central nervous system injury response. Astrocytes respond to CNS insults with changes including hypertrophy, migration, proliferation, and glial scar formation. nih.gov Research has shown that methimazole (B1676384) (this compound) can effectively inhibit the expression of glial fibrillary acidic protein (GFAP), a marker of astrocytic activation, under both physiological and pathological conditions in scratched primary cultures of cerebral cortical astrocytes. nih.govsciencegate.app Furthermore, this compound has been observed to prolong the latency of wound healing in these astrocyte cultures. nih.govsciencegate.app Investigation into the underlying mechanisms revealed that methimazole could significantly inhibit the scratch-induced upregulation of GFAP by reducing the phosphorylation of extracellular signal-regulated kinase (ERK) in astrocytes. nih.gov

Enzyme Activity Assays in Cellular Lysates

Enzyme activity assays performed in cellular lysates are utilized to determine the direct or indirect influence of this compound on specific enzymatic pathways. This compound's primary mechanism in thyroid hormone synthesis involves inhibiting thyroperoxidase, an enzyme crucial for the organification of iodine and the formation of thyroid hormones. nih.govmims.com

Beyond its effects on thyroid enzymes, this compound has been investigated for its potential to neutralize toxic compounds. Studies using cellular lysates from human keratinocyte (HaCaT) cells exposed to the sulfur mustard derivative 2-chloroethyl ethyl sulfide (B99878) (CEES) have shown that methimazole (this compound) selectively reacts with CEES to produce a less toxic compound, 2-(2-(ethylthio)ethylthio)-1-methyl-1H-imidazole (EEMI). acs.orgnih.gov The formation of EEMI was detected in cell lysates, and there was no significant difference in EEMI formation when comparing PBS buffer, media, and cell lysates, indicating the reaction occurs readily in the cellular environment. acs.orgnih.gov This suggests a potential neutralizing effect of this compound on such vesicant agents, measurable through the detection of reaction products in cell lysates and analysis of downstream enzymatic activity markers like caspase-3 and PARP-1. acs.org

Tissue-Based Ex Vivo Perfusion and Diffusion Models

Ex vivo models using excised tissues allow for the study of drug behavior, such as penetration and distribution, in a more complex biological matrix than cell cultures.

Franz Diffusion Cell Studies for Transdermal Delivery Research

Franz diffusion cells are a standard ex vivo model used to assess the passive diffusion of compounds across a biological membrane, commonly skin or mucosa. This model is particularly relevant for evaluating the potential of transdermal or transmucosal drug delivery. Studies have employed Franz diffusion cells to investigate the percutaneous absorption of methimazole (this compound). researchgate.netnih.govuq.edu.au For instance, in studies examining transdermal delivery in cats, whole ears were mounted onto Franz-type diffusion cells with the stratum corneum uppermost to determine the penetration of this compound from a transdermal formulation. researchgate.netnih.govuq.edu.au The skin is clamped between a donor compartment containing the drug formulation and a receptor compartment containing a solution simulating subcutaneous conditions. researchgate.net Samples are taken from the receptor compartment over time to measure the concentration of the diffused drug. researchgate.netnih.govuq.edu.au

Franz diffusion cells have also been used to study the permeation of methimazole through porcine buccal mucosa as a potential alternative route for systemic delivery. ingentaconnect.comnih.gov These studies assessed the ability of methimazole to cross the mucosal barrier, indicating that buccal mucosa does not significantly hinder its diffusion. ingentaconnect.comnih.gov Permeation was investigated using buffer solutions simulating saliva or natural human saliva in the donor phase. ingentaconnect.comnih.gov Data from such studies can provide flux (Js) and permeability coefficient (Kp) values, quantifying the rate and extent of diffusion across the tissue. nih.gov

Comparative Studies with Related Thionamide Compounds

This compound belongs to the class of thionamide compounds, which share a common thiocarbamide backbone and are used in the treatment of hyperthyroidism. core.ac.ukbioscientifica.com Comparative studies with other thionamides, such as propylthiouracil (B1679721) (PTU) and carbimazole (B1668351) (which is metabolized to methimazole), are conducted to understand differences in their mechanisms, potency, and effects in various preclinical models. bioscientifica.comjournalfeed.orgnih.gov

While all thionamides primarily inhibit thyroid hormone synthesis by blocking thyroperoxidase, there can be differences in their additional effects. nih.govmims.comnih.gov For example, PTU is known to also inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3), an effect less pronounced with methimazole. nih.gov Comparative studies might utilize cell-based assays to evaluate differences in their impact on thyroid cell growth, gene expression, or signaling pathways. nih.govoup.comnih.govijthyroid.org Ex vivo models like Franz diffusion cells could be used to compare the transdermal or transmucosal penetration characteristics of different thionamides. researchgate.netnih.govuq.edu.auingentaconnect.comnih.gov

Relative Potency and Mechanistic Distinctions with Propylthiouracil

Methimazole (MMI) and Propylthiouracil (PTU) are both thionamide antithyroid drugs used to treat hyperthyroidism, but they exhibit differences in their relative potency and mechanisms of action. On a weight basis, Methimazole is generally considered more potent than Propylthiouracil, with potency ratios cited ranging from 10:1 to potentially 30:1 in favor of Methimazole drugbank.comoup.comnih.govtouchendocrinology.commzsr.sk.

Both drugs primarily exert their effects by inhibiting thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones nih.govpicmonic.comdrugbank.comnih.govnih.govpatsnap.commims.comnih.gov. TPO catalyzes the oxidation of iodide and the subsequent iodination and coupling of tyrosine residues on thyroglobulin to form thyroxine (T4) and triiodothyronine (T3) nih.govdrugbank.comnih.govpatsnap.com. By inhibiting TPO, both Methimazole and Propylthiouracil reduce the production of new thyroid hormones drugbank.comnih.govnih.govpatsnap.com.

A key mechanistic distinction lies in their effects on the peripheral conversion of thyroid hormones. Propylthiouracil, in addition to inhibiting TPO in the thyroid gland, also blocks the peripheral conversion of the less active thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting the enzyme 5'-deiodinase drugbank.comnih.govpatsnap.comwikipedia.orgmims.comwikidoc.org. This peripheral effect is not shared by Methimazole drugbank.comwikipedia.org. This dual mechanism of action for Propylthiouracil can lead to a more rapid reduction in circulating T3 levels, which is particularly relevant in situations requiring a swift decrease in thyroid hormone activity, such as thyroid storm wikipedia.orgwikidoc.org.

While in vitro studies on the inhibition of TPO-catalyzed reactions might not show significant differences in potency between MMI and PTU, the observed higher antithyroid action of MMI in clinical settings, potentially up to 50 times more potent in some considerations, is thought to be related to differences in their intrathyroidal metabolism and longer half-life of MMI touchendocrinology.commzsr.skbrieflands.commeded101.com. Methimazole generally has a longer serum and intrathyroidal half-life compared to Propylthiouracil, allowing for once-daily dosing in many cases, which can impact patient adherence touchendocrinology.commzsr.skmims.commeded101.com.

The interaction with thyroid peroxidase involves the inhibition of the oxidation of iodide and its combination with tyrosine mims.comnih.gov. Methimazole may act as a competitive substrate for TPO, becoming iodinated itself and interfering with the iodination of thyroglobulin drugbank.com.

Evaluation of Selenium Analogues for Reversible Inhibition

Research has explored selenium analogues of Methimazole, such as the selenium analogue of methimazole (MSeI), to investigate their potential for reversible enzyme inhibition, particularly concerning peroxidases like lactoperoxidase (LPO), which shares similarities with thyroid peroxidase acs.orgresearchgate.netias.ac.intandfonline.comnih.gov.

Studies involving MSeI have shown that it effectively inhibits lactoperoxidase activity in vitro acs.orgresearchgate.nettandfonline.comnih.gov. A notable finding is the reversible nature of the inhibition by MSeI, in contrast to the irreversible inactivation of the enzyme observed with Methimazole (MMI), its sulfur analogue acs.orgresearchgate.netias.ac.intandfonline.comnih.gov. This reversible inhibition by MSeI is correlated with its glutathione (B108866) peroxidase (GPx) activity acs.orgresearchgate.netnih.gov.

The mechanism underlying the reversible inhibition by selenium analogues like MSeI appears to involve the scavenging of hydrogen peroxide (H2O2), a crucial substrate for peroxidase-catalyzed reactions acs.orgresearchgate.netias.ac.innih.gov. While Methimazole inhibits TPO by irreversibly inactivating the enzyme, the selenium analogue may inhibit peroxidase activity by reducing H2O2 acs.orgresearchgate.netias.ac.innih.gov. This suggests a different mechanism of action for the selenium analogues compared to the sulfur-containing antithyroid drugs researchgate.net. The presence of a selenol moiety in these analogues is considered important for their inhibitory activity acs.orgnih.gov. The high GPx activity of the selenium compounds, as compared to their sulfur counterparts, suggests a potential protective role for the thyroid gland from oxidative damage acs.orgresearchgate.netnih.gov.

Interactive Data Table: Relative Potency and Half-lives of Methimazole and Propylthiouracil

FeatureMethimazole (MMI)Propylthiouracil (PTU)
Relative Potency10-30 times more potent than PTU (on weight basis) drugbank.comoup.comnih.govtouchendocrinology.commzsr.skLess potent than MMI drugbank.comoup.comnih.govtouchendocrinology.commzsr.sk
Serum Half-life5-13 hours mims.comiarc.fr1-2 hours nih.govmims.comwikipedia.orgmims.commeded101.com
Intrathyroidal ActionLonger duration than PTU mzsr.skShorter duration than MMI mzsr.sk
Peripheral T4 to T3 Conversion InhibitionNo drugbank.comwikipedia.orgYes drugbank.comnih.govpatsnap.comwikipedia.orgmims.comwikidoc.org

Interactive Data Table: Inhibition of Lactoperoxidase by Methimazole and its Selenium Analogue (MSeI)

CompoundIC50 (LPO Inhibition)Reversibility of InhibitionProposed Mechanism of Inhibition
Methimazole (MMI)7.0 ± 1.1 μM tandfonline.comNo (Irreversible inactivation) acs.orgresearchgate.netias.ac.intandfonline.comnih.govIrreversible enzyme inactivation ias.ac.in
Selenium Analogue (MSeI)16.4 ± 1.5 μM tandfonline.comYes (Reversible) acs.orgresearchgate.netias.ac.intandfonline.comnih.govReduction of H2O2 acs.orgresearchgate.netias.ac.innih.gov

Emerging Research Frontiers and Translational Research Perspectives for Methiazole

Development of Next-Generation Methiazole (B73) Derivatives with Enhanced Properties

Research into this compound derivatives is focused on creating compounds with improved pharmacological profiles, such as enhanced efficacy, reduced side effects, increased solubility, and targeted activity google.com. These next-generation derivatives aim to overcome some of the limitations associated with the parent compound.

Studies have explored methimazole-based bidentate ligands and their ability to adsorb iodine, suggesting potential as new anti-thyroid drugs with enhanced iodine adsorption capabilities researchgate.net. The anti-thyroid activity of sulfur-containing compounds like this compound derivatives is linked to the ease of charge transfer from sulfur to iodine researchgate.net. In silico studies, including docking and root mean square deviations (RMSD) calculations, are being used to investigate the anti-thyroid activity of these derivatives researchgate.net.

Furthermore, researchers are investigating methimazole (B1676384) derivatives for their potential in treating autoimmune diseases. Specifically, certain derivatives and tautomeric cyclic thiones have shown greater effectiveness than methimazole in inhibiting basal and interferon (IFN)-induced Class I and Class II RNA expression google.com. These compounds appear to inhibit IFN action by affecting the CIITA/Y-box regulatory system google.com. Unexpectedly, these derivatives may also exhibit increased solubility and potentially fewer adverse effects on thyroid function compared to methimazole, while retaining or enhancing the ability to bind to relevant targets google.com.

Another area of derivative research involves exploring compounds with tyrosinase inhibitory activity, which could be relevant for treating skin hyperpigmentation disorders researchgate.net. Thiol-containing compounds are known melanogenesis inhibitors, and methimazole itself has shown potent inhibitory effects on tyrosinase activity researchgate.net.

Exploration of Non-Thyroidal Biological Applications

Beyond its primary use in thyroid disorders, this compound is being investigated for potential applications in other biological contexts. One such area is its potential as a depigmenting agent, with studies exploring its use in treating melasma researchgate.net. This compound's characteristics, such as being odorless and not readily undergoing auto-oxidation, support its potential in this application researchgate.net. Clinical studies, including those involving topical application of this compound, have shown clinical improvement in cases of hydroquinone-resistant melasma researchgate.net.

This compound has also been shown to inhibit gap-junctional intercellular communication in primary rat hepatocytes in vitro iarc.fr. While the full implications of this are still being explored, it suggests potential biological activities outside of thyroid hormone synthesis inhibition.

Research also touches upon the impact of methimazole-induced hypothyroidism on the REDOX environment, oxidative stress, and hepatic damage in animal models elsevier.es. This line of research, while related to its thyroid effects, delves into the broader biological consequences of altered thyroid states induced by the compound.

Advanced Methodologies for Comprehensive this compound Profiling in Research

Advanced analytical methodologies are crucial for comprehensively profiling this compound in various research settings, enabling a deeper understanding of its properties, metabolism, and interactions. Techniques such as infrared spectrophotometry, nuclear magnetic resonance spectrometry, thin-layer chromatography, paper chromatography, spectrophotometric methods, and colorimetric analysis are employed for the analysis of methimazole researchgate.net.

Detailed analytical profiles cover physical properties, synthesis, drug metabolism, and methods of analysis researchgate.net. These methodologies are essential for qualitative and quantitative analysis of this compound in different matrices, supporting research into its pharmacokinetics and pharmacodynamics.

Furthermore, computational approaches like in silico pharmacokinetics prediction and drug-likeness analysis are being utilized in the development of this compound derivatives to predict their behavior and potential biological activity researchgate.net. Mathematical modeling is also being applied to understand the dynamics of free thyroxine concentrations during methimazole treatment, aiding in the development of computer-aided treatment methods nih.gov.

Systematic Reviews and Meta-Analyses of Preclinical Research Outcomes

Systematic reviews and meta-analyses play a vital role in synthesizing findings from preclinical and clinical studies involving this compound, providing a higher level of evidence to inform future research and translational efforts. These analyses evaluate the efficacy and safety of this compound, often in comparison to other treatments or in specific patient populations.

Meta-analyses have compared the efficacy and safety of methimazole and propylthiouracil (B1679721) in treating hyperthyroidism, evaluating outcomes such as thyroid hormone levels, clinical efficacy, and adverse reactions nih.govresearchgate.net. These reviews can provide insights into the comparative effectiveness of different thionamide treatments nih.govresearchgate.net. For instance, one meta-analysis indicated that methimazole might be more effective than propylthiouracil in reducing T3, T4, FT3, and FT4 levels and decreasing the risk of liver function damage, although it might carry a higher risk of hypothyroidism nih.govresearchgate.net.

Systematic reviews have also investigated the impact of methimazole pretreatment before radioactive iodine therapy in Graves' disease, assessing the risk of persistent hyperthyroidism scielo.brscielo.brnih.gov. While some analyses suggest no increased risk of persistent hyperthyroidism with methimazole pretreatment, the optimal timing for discontinuation before radioactive iodine remains an area of study scielo.brscielo.brnih.gov.

Reviews also examine the effectiveness and safety of long-term methimazole treatment, exploring remission rates and the incidence of adverse events over extended periods researchgate.net. Such analyses contribute to understanding the long-term management of conditions treated with this compound.

Furthermore, systematic reviews and meta-analyses are used to evaluate specific treatment approaches, such as the combination of methimazole with other therapies like levothyroxine in pediatric hyperthyroidism, assessing effects on thyroid function, clinical efficacy, and adverse reaction rates amegroups.org.

These systematic evaluations consolidate existing research, identify knowledge gaps, and help guide the direction of future preclinical and translational research for this compound.

Q & A

Q. What experimental methodologies are optimal for synthesizing Methiazole derivatives with high purity?

To synthesize this compound derivatives, prioritize solvent selection (e.g., DMF for polar intermediates) and catalyst systems (e.g., palladium for cross-coupling reactions). Use spectroscopic validation (e.g., 1^1H-NMR, 13^{13}C-NMR) to confirm structural integrity, and compare experimental vs. calculated elemental analysis data to assess purity . For reproducibility, document reaction conditions (temperature, time, stoichiometry) in line with medicinal chemistry reporting standards .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

Follow ICH guidelines for method validation:

  • Specificity : Use HPLC with UV detection to distinguish this compound from excipients.
  • Linearity : Test across 50–150% of the target concentration (R2^2 ≥ 0.995).
  • Accuracy/Precision : Perform spike-recovery experiments (≥95% recovery, %RSD < 2%) . Include robustness testing (e.g., pH, flow rate variations) to ensure reliability under minor parameter shifts .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., log-logistic curves) to estimate EC50_{50} values. For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) to avoid normality assumptions. Always report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved in preclinical studies?

Adopt a triangulation framework :

In vitro/in vivo consistency : Compare enzyme inhibition assays (e.g., IC50_{50}) with pharmacokinetic profiles.

Multi-omics integration : Correlate transcriptomic data (e.g., RNA-seq) with proteomic changes to identify downstream targets.

Control for confounding variables : Standardize cell lines/animal models to reduce biological variability . Publish negative results to mitigate publication bias .

Q. What strategies optimize the design of this compound structure-activity relationship (SAR) studies?

  • Fragment-based design : Screen this compound cores (e.g., thiazole-triazole hybrids) against target proteins via molecular docking (e.g., AutoDock Vina). Prioritize derivatives with ΔG < -8 kcal/mol .
  • High-throughput synthesis : Use parallel reactors to generate analogs with systematic substituent variations (e.g., aryl, halogen, alkyl groups) . Validate SAR hypotheses with free-energy perturbation (FEP) simulations .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

  • Participant selection : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define inclusion/exclusion thresholds.
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share adverse event data via FAIR-compliant repositories .
  • Bias mitigation : Use double-blinding and randomized block designs to control for placebo effects .

Methodological Guidance Tables

Q. Table 1. Key Parameters for this compound Analytical Validation

ParameterRequirementExample MethodReference
SpecificityBaseline separation (R ≥ 2)HPLC-UV (C18 column)
LinearityR2^2 ≥ 0.995Calibration curve
Precision%RSD < 2%Intra-day replicates

Q. Table 2. Common Pitfalls in this compound SAR Studies

PitfallMitigation StrategyReference
Overfitting docking resultsValidate with experimental IC50_{50} data
Ignoring metabolic stabilityInclude microsomal stability assays

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